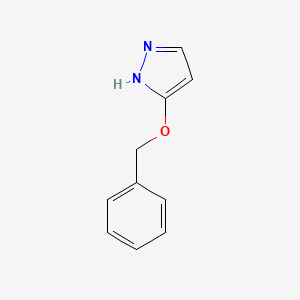

3-(benzyloxy)-1H-pyrazole

描述

Overview of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry

The pyrazole scaffold, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the design of functional molecules. mdpi.comnih.govglobalresearchonline.net Its unique structural and electronic properties have made it a privileged scaffold in various scientific domains. iucr.org

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first coined the term "pyrazole". nih.govchim.it Knorr's work, which included the synthesis of pyrazole derivatives through the condensation of 1,3-dicarbonyl compounds with hydrazines, laid the foundation for this field. chim.it This classical method, now known as the Knorr pyrazole synthesis, remains a fundamental approach for creating substituted pyrazoles. chim.itrsc.org The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting that many pyrazoles of interest are of synthetic origin. drugbank.com The inherent stability of the pyrazole ring, combined with its capacity for diverse functionalization, has cemented its significance in synthetic organic chemistry. drugbank.com

Pyrazole derivatives have emerged as crucial building blocks in medicinal chemistry, demonstrating a wide array of pharmacological activities. mdpi.comnih.govontosight.ai The versatility of the pyrazole core allows for the fine-tuning of physicochemical properties, which can enhance biological activity, improve pharmacokinetic profiles, and increase target specificity. Consequently, numerous pyrazole-containing drugs have been developed and approved for clinical use.

Notable examples of successful drugs featuring the pyrazole moiety include:

Celecoxib: An anti-inflammatory drug that acts as a selective COX-2 inhibitor. ontosight.ai

Sildenafil: Widely known for treating erectile dysfunction, it functions as a PDE5 inhibitor.

Rimonabant: An anti-obesity drug. nih.gov

Crizotinib: An anticancer agent. ontosight.ai

The pyrazole scaffold is a component in drugs targeting a multitude of conditions, including inflammation, cancer, viral infections, and neurological disorders, underscoring its immense value in drug discovery. nih.govontosight.aiontosight.ai Research continues to uncover new therapeutic applications, with many pyrazole derivatives currently in various stages of preclinical and clinical development.

Beyond pharmaceuticals, the pyrazole scaffold is integral to the development of modern agrochemicals. Pyrazole derivatives are utilized as effective herbicides, insecticides, and fungicides, helping to protect crops and improve agricultural yields. nih.govvulcanchem.com For instance, pyraclostrobin (B128455) is a fungicide that is effective in controlling diseases in fruit trees and vegetables.

In the realm of materials science, the unique electronic and photophysical properties of pyrazoles have been harnessed to create novel materials. mdpi.com Their applications include the development of conductive polymers, fluorescent dyes, and luminescent compounds for technologies such as organic light-emitting diodes (OLEDs). mdpi.comvulcanchem.comtandfonline.com

Specific Research Focus on 3-(Benzyloxy)-1H-Pyrazole

Within the vast family of pyrazole derivatives, this compound is a compound of specific research interest. Its structure consists of a pyrazole ring with a benzyloxy group (a benzyl (B1604629) group linked via an oxygen atom) attached at the C3 position.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O |

| Molar Mass | 174.2 g/mol |

The structure of this compound presents several key chemical features. As an N-unsubstituted pyrazole, it is subject to annular tautomerism, a phenomenon where the proton on the nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). globalresearchonline.netmdpi.com This results in two possible tautomeric forms: this compound and 5-(benzyloxy)-1H-pyrazole.

The prevalence of one tautomer over the other is influenced by various factors, including the nature and position of substituents, the solvent, and whether the compound is in solution or a solid state. mdpi.comfu-berlin.de The electronic properties of the substituent play a crucial role; electron-donating groups and electron-withdrawing groups can stabilize different tautomeric forms. researchgate.netrsc.org For instance, studies on related pyrazoles have shown that the tautomer present in the solid state is often the most abundant one in solution. mdpi.com

Positional isomerism is a critical consideration in pyrazole chemistry. The placement of the benzyloxy group at the C3 position versus the C5 position would result in a distinct isomer, 5-(benzyloxy)-1H-pyrazole, with potentially different physical, chemical, and biological properties. mdpi.com The synthesis of asymmetrically substituted pyrazoles, such as through the Knorr synthesis using an unsymmetrical 1,3-diketone, can often lead to a mixture of regioisomers, making purification and structural confirmation essential. rsc.orgbeilstein-journals.org Techniques like NMR spectroscopy and X-ray crystallography are vital for unambiguously determining the structure and discerning between isomers. iucr.orgnih.gov

The incorporation of a benzyloxy group into a pyrazole scaffold can significantly modify its properties. The benzyloxy moiety is known to increase the lipophilicity (fat-solubility) of a molecule. vulcanchem.com This characteristic can be crucial for drug candidates as it may enhance their ability to cross biological membranes, potentially improving bioavailability.

Structure

3D Structure

属性

IUPAC Name |

5-phenylmethoxy-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-2-4-9(5-3-1)8-13-10-6-7-11-12-10/h1-7H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXHLNHAYCDUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852471-13-7 | |

| Record name | 3-(benzyloxy)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Functionalization of the 3 Benzyloxy 1h Pyrazole Scaffold

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The electron-rich nature of the pyrazole ring renders it susceptible to electrophilic substitution reactions. Due to the electronic distribution within the ring, these reactions predominantly occur at the C-4 position. rrbdavc.orgscribd.comarkat-usa.org Electrophilic attack at the C-3 or C-5 positions would lead to a highly unstable intermediate with a positive charge on an azomethine nitrogen atom, making the C-4 substitution pathway significantly more favorable. rrbdavc.org

Halogenation is a fundamental electrophilic substitution reaction for functionalizing the pyrazole core, with substitution occurring primarily at the C-4 position. evitachem.comresearchgate.net Direct halogenation of 3-(benzyloxy)-1H-pyrazole can be achieved using various halogenating agents. A common and effective method involves the use of N-halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), which are considered safe and inexpensive reagents. beilstein-archives.orgresearchgate.net These reactions are typically performed at room temperature and can provide 4-halogenated pyrazole derivatives in moderate to excellent yields. beilstein-archives.org The reaction mechanism involves the activation of the N-X bond, followed by the attack of the electron-rich C-4 position of the pyrazole ring.

Table 1: Examples of Halogenation Reactions on Pyrazole Scaffolds

| Starting Material | Reagent | Product | Position of Halogenation | Reference |

|---|---|---|---|---|

| 3-Aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS) | 4-Bromo-3-aryl-1H-pyrazol-5-amines | C-4 | beilstein-archives.org |

| 3-Aryl-1H-pyrazol-5-amines | N-Iodosuccinimide (NIS) | 4-Iodo-3-aryl-1H-pyrazol-5-amines | C-4 | beilstein-archives.org |

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles. ijpcbs.commdpi.com This reaction introduces a formyl group (-CHO), a versatile functional handle, onto the pyrazole ring, almost exclusively at the C-4 position. scribd.comevitachem.comjocpr.com The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The electrophile in this reaction is a substituted chloroiminium ion (e.g., [Cl-CH=N(CH₃)₂]⁺), which is attacked by the C-4 position of the pyrazole. scribd.comyoutube.com The resulting iminium ion is then hydrolyzed during workup to yield the 4-carbaldehyde derivative. wikipedia.orgyoutube.com For instance, the Vilsmeier-Haack reaction of 3-(benzyloxy)-1-phenyl-1H-pyrazole has been reported to yield 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. jocpr.com

Table 2: Vilsmeier-Haack Formylation of Pyrazole Derivatives

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(Benzyloxy)-1-phenyl-1H-pyrazole | POCl₃, DMF | 3-(Benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Not specified | jocpr.com |

| 1-Phenyl-3-(2-(benzyloxy)phenyl)-1H-pyrazole | POCl₃, DMF | 4-Formyl-1-phenyl-3-(2-(benzyloxy)phenyl)-1H-pyrazole | >85% | evitachem.com |

Nucleophilic Reactivity at Pyrazole Positions

The pyrazole ring is an electron-rich aromatic system, which generally makes it unreactive toward nucleophilic attack unless the ring is activated by strongly electron-withdrawing groups. Nucleophilic substitution reactions are more common on pyrazole derivatives that have a leaving group, such as a halogen, at one of the ring positions. For example, a chlorine atom at the C-5 position of a pyrazole ring can be displaced by an amino group in the synthesis of pyrazolo[3,4-b]quinolines. mdpi.com While direct nucleophilic attack on the unsubstituted C-H bonds of this compound is not a typical reaction pathway, specific modifications can facilitate such transformations. For instance, a metal-free, ortho-allylation of pyrazole sulfoxides has been developed, proceeding through an interrupted Pummerer/thio-Claisen rearrangement sequence, which demonstrates a specialized form of nucleophilic addition to a derivatized pyrazole. nih.gov

Transformations Involving the Benzyloxy Group

The benzyloxy group serves as a versatile protecting group for the hydroxyl functionality at the C-3 position of the pyrazole ring. Its removal is a key step in many synthetic sequences, allowing for further modification at this position.

The benzyl (B1604629) ether linkage is stable under various conditions but can be cleaved selectively when required. One common method for the debenzylation of O-benzyl groups is hydrogenolysis using hydrogen gas and a palladium catalyst. However, other methods are available, particularly when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. Acid-catalyzed cleavage is one such alternative. For example, the debenzylation of benzyloxy-substituted chromone-pyrazole dyads has been successfully achieved in excellent yields (97–98%) by heating with a mixture of acetic acid and hydrochloric acid. nih.gov Another approach for N-debenzylation of heterocycles, which could be adapted for O-debenzylation, involves oxidative cleavage using potassium tert-butoxide in DMSO with oxygen, though this method was reported to be problematic for certain pyrazole substrates. researchgate.net

Derivatization and Formation of Complex Architectures

The this compound scaffold, particularly after functionalization via electrophilic substitution, serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems and other elaborate molecular architectures. nih.gov The 4-formyl derivative, obtained from the Vilsmeier-Haack reaction, is an especially useful intermediate. evitachem.comjocpr.com This aldehyde can undergo condensation reactions with active methylene (B1212753) compounds to form various hybrid molecules. evitachem.com For example, pyrazole-4-carbaldehydes are key precursors in the synthesis of condensed systems like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. mdpi.com The pyrazole nucleus can be incorporated into larger structures with significant biological and pharmacological properties, highlighting its role as a privileged scaffold in medicinal chemistry. nih.govmdpi.com The synthesis of chromone-pyrazole dyads and other fused systems often relies on the strategic functionalization and subsequent cyclization reactions of pyrazole precursors. nih.gov

Synthesis of Carboxamide Derivatives

The introduction of a carboxamide functional group onto the pyrazole ring is a common strategy for creating derivatives with diverse applications. For the this compound scaffold, this is typically achieved through a two-step process involving initial C-4 acylation followed by amidation.

The general synthetic route commences with the introduction of a carboxylic acid moiety or its derivative, most commonly at the C-4 or C-5 position of the pyrazole ring. The resulting pyrazole carboxylic acid can then be converted into a more reactive acyl chloride. This is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The pyrazole-carbonyl chloride is a key intermediate that readily reacts with a wide range of primary or secondary amines to form the corresponding carboxamide derivatives. This amidation step is often performed in an inert solvent like tetrahydrofuran (B95107) (THF) and may involve heating under reflux to ensure the reaction goes to completion. nih.gov

A representative reaction scheme is as follows:

Activation: The pyrazole carboxylic acid is converted to the acyl chloride.

Amidation: The acyl chloride is reacted with a selected amine (R¹R²NH) to yield the final N-substituted pyrazole carboxamide.

While specific studies focusing solely on this compound are limited, the synthesis of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives has been reported, demonstrating the compatibility of the benzyloxy group with standard amidation conditions. nih.gov This general methodology is widely applicable across the pyrazole class for generating extensive libraries of carboxamide compounds. nih.gov

| Step | Reactants | Reagents | Product | Purpose |

| 1 | This compound-X-carboxylic acid | SOCl₂ or (COCl)₂ | This compound-X-carbonyl chloride | Activation of carboxylic acid |

| 2 | This compound-X-carbonyl chloride, Amine (R¹R²NH) | Inert solvent (e.g., THF) | 3-(Benzyloxy)-N,N-disubstituted-1H-pyrazole-X-carboxamide | Formation of the amide bond |

Table 1: General Synthesis of this compound Carboxamide Derivatives. (X = position 4 or 5)

Condensation Reactions with Carbonyl Compounds (e.g., Chalcones, Imines)

The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, particularly at the C-4 position. Condensation reactions with carbonyl compounds, or their equivalents, provide a powerful route to introduce new carbon-based functional groups onto the this compound scaffold.

A prominent example of this reactivity is the Vilsmeier-Haack reaction, which is used for the formylation of activated aromatic and heterocyclic rings. mdpi.com In this reaction, the pyrazole nucleus acts as a nucleophile, attacking the Vilsmeier reagent (a chloroiminium salt, typically generated from phosphorus oxychloride and dimethylformamide). This reaction regioselectively introduces a formyl group (-CHO) at the C-4 position. Research has demonstrated the successful Vilsmeier-Haack formylation of 3-(benzyloxy)-1-phenyl-1H-pyrazole to produce 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. jocpr.com

The resulting pyrazole-4-carbaldehyde is a versatile intermediate for further condensation reactions. For instance, it can undergo Knoevenagel condensation with active methylene compounds, such as thiazolidinediones or other pyrazolones, to generate more complex molecular architectures. researchgate.net This subsequent condensation typically involves reacting the aldehyde with the active methylene compound in the presence of a base, leading to the formation of a new carbon-carbon double bond. researchgate.netnih.gov

| Reaction Type | Pyrazole Substrate | Reagent(s) | Key Intermediate/Product |

| Vilsmeier-Haack | 3-(Benzyloxy)-1-phenyl-1H-pyrazole | POCl₃, DMF | 3-(Benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde jocpr.com |

| Knoevenagel Condensation | Pyrazole-4-carbaldehyde | Active methylene compound (e.g., Thiazolidinedione) | 5-{[3-(...)-1H-pyrazol-4-yl]methylidene}scaffold researchgate.net |

Table 2: Condensation Reactions Involving the Pyrazole Scaffold.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C bond formation in modern organic synthesis and are highly effective for the functionalization of the this compound scaffold. To participate in these reactions, the pyrazole ring must first be halogenated, typically at the C-4 or C-5 position, to create an electrophilic partner.

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for this purpose. nih.gov It involves the coupling of a halo-pyrazole with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. The presence of protecting groups on the pyrazole nitrogen, such as a benzyl group, has been shown to be beneficial for achieving high yields in related heterocyclic systems. nih.gov The benzyloxy group at C-3 is generally stable under these conditions. A variety of aryl, heteroaryl, and vinyl groups can be introduced onto the pyrazole core using this method. researchgate.net

Other important cross-coupling reactions applicable to halo-pyrazoles include:

Sonogashira Coupling: This reaction couples a halo-pyrazole with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an alkynylated pyrazole derivative. arkat-usa.orgwikipedia.org

Heck-Mizoroki Reaction: This method involves the coupling of a halo-pyrazole with an alkene to create a new substituted alkene, providing a route to vinyl-substituted pyrazoles. clockss.orgwikipedia.org

| Reaction | Halogenated Pyrazole Reactant | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura researchgate.net | 4-Bromo-3-(benzyloxy)-1H-pyrazole | Aryl/vinyl boronic acid | Pd catalyst (e.g., XPhos Pd G2), Base | 4-Aryl/vinyl-3-(benzyloxy)-1H-pyrazole |

| Sonogashira arkat-usa.org | 3-Iodo-1H-pyrazole derivative | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-1H-pyrazole derivative |

| Heck-Mizoroki clockss.org | 4-Iodo-1H-pyrazole derivative | Alkene (e.g., acrylate) | Pd catalyst, Ligand, Base | 4-Alkenyl-1H-pyrazole derivative |

Table 3: Key Cross-Coupling Reactions for C-C Bond Formation on the Pyrazole Scaffold.

Ring Transformations Leading to Fused Heterocyclic Systems

The pyrazole ring serves as an excellent foundation for the construction of fused bicyclic heterocyclic systems, which are prevalent in many biologically active molecules. One of the most important classes of these fused systems is the pyrazolo[1,5-a]pyrimidines.

The primary and most established synthetic route to the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the cyclocondensation of a 3-aminopyrazole (B16455) or 5-aminopyrazole derivative with a 1,3-bielectrophilic compound. nih.gov Common bielectrophiles include 1,3-dicarbonyl compounds, β-enaminones, and their synthetic equivalents. nih.govacs.org The reaction proceeds via initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic fused ring system.

For a substrate like this compound, direct participation in this specific transformation is not feasible as it lacks the requisite amino group. However, the synthesis of a 5-amino-3-(benzyloxy)-1H-pyrazole intermediate would render the scaffold suitable for this powerful ring-forming reaction. This two-step approach—functionalization followed by cyclocondensation—is a common strategy for accessing diverse fused pyrazole derivatives. Various methods, including three-component reactions and microwave-assisted synthesis, have been developed to streamline the production of these important heterocyclic systems from aminopyrazole precursors. nih.gov

| Fused System | Key Pyrazole Precursor | Co-reactant (1,3-Bielectrophile) | General Outcome |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-3-(substituted)-1H-pyrazole | 1,3-Diketone (e.g., acetylacetone) | Substituted Pyrazolo[1,5-a]pyrimidine nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 3-Amino-5-(substituted)-1H-pyrazole | β-Ketoester | Substituted Pyrazolo[1,5-a]pyrimidine nih.gov |

| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole derivative | Enaminone | Substituted Pyrazolo[1,5-a]pyrimidine acs.org |

Table 4: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines from Aminopyrazole Precursors.

Computational and Theoretical Studies on 3 Benzyloxy 1h Pyrazole and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are widely employed to approximate solutions to the Schrödinger equation for multi-electron systems, providing valuable information on molecular energies, structures, and properties. wikipedia.org

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. derpharmachemica.com DFT calculations are used to investigate the optimized geometry, electronic properties, and vibrational frequencies of pyrazole (B372694) derivatives. derpharmachemica.comresearchgate.net The theory is based on the principle that the energy of a molecule can be determined from its electron density.

Hybrid functionals, which combine a portion of exact Hartree-Fock exchange with exchange and correlation functionals, are particularly popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most commonly used hybrid functionals for studying pyrazole systems. derpharmachemica.comnih.gov DFT methods are instrumental in analyzing Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding chemical reactivity and electronic transitions. derpharmachemica.com Studies on various pyrazole derivatives have successfully employed DFT to correlate theoretical calculations with experimental data from spectroscopic analyses like FT-IR and NMR. derpharmachemica.comworldscientific.com

The Hartree-Fock (HF) method is a foundational ab initio approach in quantum chemistry that provides an approximate solution to the time-independent Schrödinger equation. wikipedia.org It operates on the principle that the exact N-body wave function of a system can be approximated by a single Slater determinant of N spin-orbitals. wikipedia.org This approach, also known as the self-consistent field (SCF) method, iteratively solves a set of one-electron equations where each electron moves in the average electric field created by all other electrons. wikipedia.org While DFT methods generally offer higher accuracy for many applications by including electron correlation, HF calculations are historically significant and can serve as a starting point for more advanced computational methods. wikipedia.org

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. The Pople-style basis sets are widely used for organic molecules. inpressco.com

6-31G(d,p): This is a split-valence basis set that is often considered a standard for routine calculations on organic molecules. inpressco.comreddit.com It provides a good balance between computational efficiency and accuracy. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds. inpressco.com

6-311++G(d,p): This is a more extensive triple-split valence basis set. arkat-usa.org The "++" indicates the addition of diffuse functions on both heavy and hydrogen atoms, which are important for describing systems with lone pairs, anions, or in calculations of properties like electron affinity and proton affinity. arkat-usa.org

The combination of the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p) has been extensively validated and is frequently used to obtain reliable geometries and electronic properties for a wide range of pyrazole derivatives and other heterocyclic systems. derpharmachemica.comworldscientific.comarkat-usa.org

Molecular Structure and Conformational Analysis

Computational methods are essential for determining the three-dimensional structure of molecules, including bond lengths, bond angles, and dihedral angles. This information is crucial for understanding a molecule's stability, reactivity, and interactions.

Theoretical calculations, particularly using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), are used to find the lowest energy structure (optimized geometry) of a molecule. derpharmachemica.comarkat-usa.org These calculations provide detailed bond parameters. For instance, in a study of 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, a related compound, DFT calculations were used to determine the bond lengths and angles of the pyrazole ring. arkat-usa.org The results from such calculations often show good agreement with experimental data obtained from X-ray crystallography. arkat-usa.org

Below is an interactive table with representative calculated bond parameters for a substituted pyrazole ring, based on data for 1H-pyrazole-3-carboxylic acid, to illustrate the type of information obtained from computational studies. researchgate.net

| Bond/Angle | Calculated Value |

|---|---|

| N36–N37 Bond Length | 1.337 Å |

| C–N Vibrational Stretching | 1100–1300 cm⁻¹ |

Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. For a 3-substituted pyrazole like 3-(benzyloxy)-1H-pyrazole, this results in an equilibrium between the 3-substituted (1H) and 5-substituted (2H) forms.

The relative stability of these tautomers is influenced by the nature and position of the substituents on the pyrazole ring. nih.gov Computational studies can predict the energies of different tautomers, thereby determining the predominant form in the equilibrium. For many 3(5)-substituted pyrazoles, the 3-substituted tautomer is found to be more stable. fu-berlin.de For example, studies on 3(5)-phenylpyrazoles show that they exist in solution as mixtures rich in the 3-phenyl tautomer, which is also the form present in the solid state. fu-berlin.de The choice of tautomer can be influenced by the electronic character of the substituent; σ-donating groups tend to favor the 3-substituted tautomer. nih.gov

Spectroscopic Property Prediction and Analysis

Computational chemistry provides powerful tools for the prediction and interpretation of spectroscopic data. Through methods like Density Functional Theory (DFT), it is possible to model the spectral properties of molecules such as this compound, offering valuable insights that complement and aid in the assignment of experimental results. tandfonline.comniscpr.res.in

Vibrational Frequencies (FT-IR, FT-Raman)

Vibrational spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations of vibrational frequencies are instrumental in assigning the various absorption bands observed in Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra to specific vibrational modes of the molecule. researchgate.netnih.gov For pyrazole derivatives, these calculations are typically performed using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set. nih.govderpharmachemica.com

The analysis helps to identify characteristic vibrations, including stretching, bending, and torsional modes of the pyrazole and benzyl (B1604629) rings. rdd.edu.iq For this compound, key predicted vibrations would include N-H stretching of the pyrazole ring, aromatic and aliphatic C-H stretching from the benzyl and pyrazole moieties, C-N and C-O stretching, and various in-plane and out-of-plane bending modes of the aromatic rings. niscpr.res.innih.gov Aromatic C-H stretching vibrations are typically expected in the 3100–3000 cm⁻¹ region, while the N-H stretching of the pyrazole ring is anticipated in the 3500–3300 cm⁻¹ range. niscpr.res.innih.gov The calculated vibrational frequencies and their assignments provide a detailed fingerprint of the molecule's structure. nih.gov

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | 3450 | N-H stretching |

| ν(C-H)aromatic | 3080 | Aromatic C-H stretching (phenyl & pyrazole) |

| ν(C-H)aliphatic | 2960 | Aliphatic C-H stretching (CH₂) |

| ν(C=N) / ν(C=C) | 1590 | Pyrazole and Phenyl ring stretching |

| δ(C-H) | 1470 | C-H in-plane bending |

| ν(C-O) | 1250 | Asymmetric C-O-C stretching |

| γ(C-H) | 850 | C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations are highly effective in predicting the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, which are fundamental for structural confirmation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, employed within the DFT framework, is a standard and reliable approach for computing NMR shielding tensors and, subsequently, the chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). researchgate.netasrjetsjournal.org

For this compound, these calculations can predict the chemical shifts for each unique proton and carbon atom. The predicted values are influenced by the electronic environment of each nucleus. For instance, protons on the pyrazole ring would have distinct shifts from those on the phenyl ring, and the benzylic (CH₂) protons would appear in a characteristic aliphatic region. researchgate.net Similarly, the chemical shifts of the carbon atoms in the pyrazole ring, the phenyl ring, and the benzylic group can be accurately predicted, aiding in the complete assignment of the experimental ¹³C NMR spectrum. nih.gov

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Pyrazole N-H | 12.5 | Pyrazole C3 | 160.0 |

| Pyrazole C4-H | 6.0 | Pyrazole C5 | 135.0 |

| Pyrazole C5-H | 7.6 | Pyrazole C4 | 95.0 |

| Phenyl H (ortho, meta, para) | 7.3 - 7.5 | Phenyl C (ipso) | 136.0 |

| Benzylic CH₂ | 5.3 | Phenyl C (o, m, p) | 127.0 - 129.0 |

| - | - | Benzylic CH₂ | 70.0 |

UV-Vis Absorption Spectra and Electronic Transitions

The electronic properties and transitions of molecules can be investigated using UV-Vis spectroscopy, with theoretical support from Time-Dependent Density Functional Theory (TD-DFT). uomphysics.net This computational method is used to calculate the electronic absorption spectra, providing data on maximum absorption wavelengths (λmax), excitation energies, and the oscillator strengths (f) of electronic transitions. uomphysics.netdoaj.org

For an aromatic system like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions originating from the pyrazole and phenyl rings. researchgate.netnih.gov TD-DFT calculations can identify the specific molecular orbitals involved in these transitions, most commonly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The gas-phase UV absorption spectrum of the parent 1H-pyrazole is characterized by a strong π → π* transition around 203 nm. nih.govrsc.org The introduction of the benzyloxy group is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 255 | 4.86 | 0.25 | HOMO → LUMO (π → π) |

| 220 | 5.63 | 0.18 | HOMO-1 → LUMO (π → π) |

| 205 | 6.05 | 0.30 | HOMO → LUMO+1 (π → π*) |

Analysis of Reactivity and Stability

Computational quantum chemistry offers profound insights into the intrinsic reactivity and stability of molecules by analyzing their electronic structure. Theories such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis are pivotal in rationalizing and predicting the chemical behavior of compounds like this compound.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgepfl.ch The energy of the HOMO is related to the molecule's ionization potential and its capacity to donate electrons (nucleophilicity), while the LUMO energy corresponds to the electron affinity and the ability to accept electrons (electrophilicity). nih.govpku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. nih.gov Conversely, a small energy gap is indicative of high polarizability, low kinetic stability, and higher chemical reactivity. nih.gov For pyrazole derivatives, the HOMO and LUMO orbitals are typically distributed across the π-system of the entire molecule. nih.govnih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -0.95 |

| Energy Gap (ΔE) | 5.25 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of charge distribution, intramolecular charge transfer (ICT), and conjugative or hyperconjugative interactions within a molecule. nih.govuni-muenchen.de The NBO method translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, which aligns with the classic Lewis structure concept. uni-muenchen.de

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| π(C5=C4)pyrazole | π(N1=N2)pyrazole | 18.5 |

| π(C=C)phenyl | π(C=C)phenyl | 22.0 |

| LP(1) N1 | π(C5=C4)pyrazole | 25.3 |

| LP(2) O | σ(C-C)benzyl | 5.8 |

Solvent Effects on Molecular Properties and Tautomeric Preferences

The surrounding solvent can significantly influence the properties and behavior of a molecule, including its geometry, electronic structure, and reactivity. For pyrazole derivatives, one of the most important solvent-dependent phenomena is tautomerism. nih.govfu-berlin.de Although the benzyloxy group at the 3-position of this compound prevents the common annular tautomerism seen in unsubstituted pyrazoles, the solvent can still affect its properties through intermolecular interactions like hydrogen bonding. researchgate.net

Computational studies often employ models like the Polarizable Continuum Model (PCM) to simulate the effects of different solvents. These studies show that polar solvents can stabilize charge separation within a molecule, leading to an increase in its dipole moment. orientjchem.org In pyrazole systems that can exhibit tautomerism, polar solvents, particularly those capable of hydrogen bonding (like water or methanol), can stabilize one tautomer over another by forming hydrogen bonds with the N-H or nitrogen lone pairs of the pyrazole ring. orientjchem.orgnih.gov For instance, in related 1H-pyrazol-3-ol systems, nonpolar solvents favor the formation of hydrogen-bonded dimers, while polar solvents like DMSO-d6 favor the existence of monomers that interact with the solvent. nih.gov

For this compound, while tautomerism is not a primary issue, solvent polarity would be expected to influence its dipole moment and the accessibility of its reactive sites for intermolecular reactions.

Table 4: Summary of Solvent Influence on Pyrazole Derivative Properties

| Solvent Property | Type of Solvent | Effect on Molecular Properties |

|---|---|---|

| High Polarity / Dielectric Constant | Water, Methanol, DMSO | Increased dipole moment, stabilization of polar forms |

| Hydrogen Bond Donor/Acceptor | Alcohols, Water | Specific stabilization of N-H or N sites, can disrupt self-association |

| Low Polarity / Dielectric Constant | Cyclohexane, CCl4 | Minimal change in electronic properties, favors molecular self-association (dimers/trimers) |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is crucial for applications in photonics, telecommunications, and optical data storage. rsc.org Organic molecules, particularly those with extended π-conjugated systems and strong electron donor-acceptor groups, often exhibit significant NLO properties.

Pyrazole derivatives have been investigated as potential NLO materials. researchgate.net Their aromatic nature and the presence of nitrogen atoms can be tailored to create a "push-pull" system, where an electron-donating group and an electron-accepting group are attached to the conjugated pyrazole ring. This charge asymmetry enhances the molecular polarizability and hyperpolarizability, which are measures of the NLO response. nih.gov

The key parameters that quantify NLO properties are:

Polarizability (α): The linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The second-order NLO response, which is responsible for effects like second-harmonic generation. A large β value is highly desirable for NLO applications. thaiscience.info

Computational DFT methods are widely used to calculate these properties. Studies on related pyrazoline derivatives have shown that strategic placement of donor and acceptor groups can significantly enhance the first hyperpolarizability (β) value, making them promising candidates for NLO materials. rsc.org For this compound, the benzyloxy group acts as a mild electron-donating group, and its NLO properties could be further enhanced by introducing a strong electron-withdrawing group at another position on the pyrazole ring.

Table 5: Calculated NLO Properties for Representative Pyrazoline Derivatives

| Compound | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First Hyperpolarizability (β) [a.u.] |

|---|---|---|---|

| Pyrazoline Derivative 1 | 5.8 | 250 | 1500 |

| Pyrazoline Derivative 2 | 7.2 | 310 | 4500 |

| Pyrazoline Derivative 3 | 9.5 | 380 | 9800 |

Note: Data are representative values for push-pull pyrazoline systems to illustrate the range of NLO responses and are not specific to this compound.

Biological Activities and Medicinal Chemistry Applications of 3 Benzyloxy 1h Pyrazole Derivatives

Anticancer Activity

Derivatives of 3-(benzyloxy)-1H-pyrazole have been investigated for their potential as anticancer agents, exhibiting activity through various mechanisms, including enzyme inhibition, cytotoxicity against cancer cell lines, modulation of signaling pathways, and induction of apoptosis.

Enzyme Inhibition (e.g., MEK1, Aurora A/B Kinase, BCR-ABL Kinase, Chk2)

A notable aspect of the anticancer potential of this pyrazole (B372694) family is their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Specifically, a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as inhibitors of MEK1, a critical kinase in the MAPK signaling pathway. nih.gov One of the most potent compounds in this series, compound 7b , demonstrated an IC50 of 91 nM for MEK1. nih.gov

While direct inhibition of other kinases by this compound derivatives is not extensively documented, the broader class of pyrazole-containing compounds has shown significant activity against other important cancer-related kinases. For instance, certain pyrazole derivatives have been identified as inhibitors of Aurora A and Aurora B kinases, which are crucial for mitotic progression. bohrium.com Other studies have explored pyrazole-based compounds as inhibitors of BCR-ABL kinase, a key target in chronic myeloid leukemia, and Checkpoint kinase 2 (Chk2), which is involved in the DNA damage response pathway. nih.govsckcen.be These findings highlight the versatility of the pyrazole scaffold in designing targeted kinase inhibitors.

| Compound Series | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamides | MEK1 | Compound 7b exhibited an IC50 of 91 nM. | nih.gov |

| 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives | Aurora A/B | Potent inhibition with IC50 values in the low micromolar to nanomolar range. | bohrium.com |

| Phenyl-pyrazole derivatives | BCR-ABL | Derivatives designed based on imatinib and ponatinib structures showed inhibitory activity. | nih.gov |

| Pyrazole-benzimidazole conjugates | Chk2 | Demonstrated potent inhibition with IC50 values in the nanomolar range. | sckcen.be |

Cytotoxicity Against Various Human Cancer Cell Lines (e.g., A549, MCF-7, HCT-116)

The enzyme inhibitory activity of this compound derivatives translates to cytotoxic effects against various human cancer cell lines. The N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivative, compound 7b , which potently inhibits MEK1, also displayed a GI50 value of 0.26 μM against the A549 human lung carcinoma cell line. nih.gov

Studies on other pyrazole derivatives have demonstrated broad cytotoxic activity. For example, various pyrazole compounds have shown efficacy against the MCF-7 breast cancer cell line and the HCT-116 colon cancer cell line. bohrium.comjpp.krakow.plnih.govresearchgate.netnih.govresearchgate.netbdpsjournal.orgnih.govresearchgate.netresearchgate.netekb.eg This suggests that the pyrazole core is a valuable template for developing cytotoxic agents against a range of cancers.

| Compound Series | Cell Line | Measure | Value | Reference |

|---|---|---|---|---|

| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (Compound 7b) | A549 (Lung) | GI50 | 0.26 μM | nih.gov |

| PYRIND (a pyrazole derivative) | MCF-7 (Breast) | IC50 | 39.7 ± 5.8 μM | nih.gov |

| Various pyrazolo[1,5-a]pyrimidine (B1248293) derivatives | HCT-116 (Colon) | IC50 | Values ranging from 58.2 to 60.9 µg/mL for active compounds. | ekb.eg |

Modulation of Signal Transduction Pathways (e.g., MAPK pathway)

The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov As potent inhibitors of MEK1, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives directly modulate this pathway, representing a key mechanism for their anticancer effects. nih.gov By blocking MEK1, these compounds can prevent the activation of downstream effectors, thereby inhibiting cancer cell proliferation. nih.gov

Induction of Apoptosis in Cancer Cells

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. While specific studies on this compound derivatives are limited, the broader class of pyrazole compounds has been shown to induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and activation of caspases. jpp.krakow.pl This suggests that apoptosis induction may be another avenue through which benzyloxy-substituted pyrazoles exert their anticancer effects.

Antimicrobial Activity

In addition to their anticancer properties, pyrazole derivatives have been explored for their potential to combat microbial infections.

Antibacterial Efficacy (e.g., against Gram-positive, MRSA, E. coli, S. aureus)

Research into the antibacterial properties of pyrazole derivatives has shown a broad spectrum of activity. While specific data on this compound derivatives is not widely available, related compounds have demonstrated efficacy. For instance, a chalcone (B49325) derivative bearing a 4-(benzyloxy)phenyl group showed antibacterial activity against S. aureus.

The pyrazole scaffold is present in numerous compounds with demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govacu.edu.infrontiersin.orgmdpi.com Studies have reported the efficacy of various pyrazole derivatives against clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.govnih.govacu.edu.infrontiersin.orgmdpi.com These findings underscore the potential of the pyrazole nucleus as a foundation for the development of new antibacterial agents.

| Compound Class | Bacterial Strain | Key Findings | Reference |

|---|---|---|---|

| Pyrazole-thiazole derivatives | MRSA | Potent growth inhibitors with MBC values of <0.2 μM. | nih.gov |

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives | Staphylococci and Enterococci | Potent activity with MIC values as low as 0.78 μg/mL. | nih.gov |

| Imidazo-pyridine substituted pyrazole derivatives | Gram-positive and Gram-negative bacteria | Broad-spectrum activity, in some cases better than ciprofloxacin. | nih.gov |

Antifungal Properties

The pyrazole nucleus is a well-established pharmacophore in the development of antifungal agents. nih.govorientjchem.org Pyrazole carboxamide derivatives, in particular, have been commercialized as fungicides for crop protection. nih.gov Research into novel pyrazole analogues has demonstrated that their mechanism of action often involves the inhibition of succinate dehydrogenase, a critical enzyme in the fungal respiratory chain. nih.gov

A series of novel pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity against several phytopathogenic fungi. nih.gov While many of the synthesized compounds exhibited some level of antifungal activity, specific derivatives showed notable efficacy. For instance, the isoxazolol pyrazole carboxylate 7ai displayed significant activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov Several pyrazole carboxamides, including 7af , 7bc , 7bg , 7bh , and 7bi , also demonstrated moderate antifungal properties. nih.gov

Further studies have explored the antifungal potential of new heterocyclic hybrids of pyrazole. uctm.edu A series of pyrazole derivatives containing a 2(3H)-benzoxazolone or 2(3H)-benzothiazolone ring were synthesized and tested against Fusarium graminearum, Fusarium oxysporum, and Aspergillus niger. uctm.edu Among the tested compounds, the chalcone precursor 3 and its pyrazole derivative 3a showed the most promising inhibitory effects, particularly against the Fusarium species, with inhibition rates ranging from 27.8% to 38.1%. uctm.edu

| Compound | Target Fungi | Activity (EC₅₀ or % Inhibition) | Reference |

| 7ai | Rhizoctonia solani | 0.37 μg/mL | nih.gov |

| 7af, 7bc, 7bg, 7bh, 7bi | Various phytopathogenic fungi | Moderate activity | nih.gov |

| 3a | Fusarium species | 27.8 - 38.1 % inhibition | uctm.edu |

Antiviral Activity (e.g., HIV, Hepatitis C Virus, Measles Virus)

The pyrazole scaffold is a crucial component in the development of antiviral agents, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and measles virus. nih.gov

In the context of anti-HIV research, novel benzyl-substituted derivatives of 1H-pyrazole-3-carboxylic acid have been developed. nih.gov One notable compound, 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid (9) , demonstrated significant antiviral activity with an EC₅₀ value of 3.6 μM. nih.gov Another series of benzylpyrazole analogs were designed as anti-HIV drugs, with the 3,4-dichloro derivative 24 showing potent anti-HIV action with an EC₅₀ of 0.047 μM. nih.gov

For HCV, a class of 1,3,4-trisubstituted pyrazoles was identified as effective inhibitors. nih.gov Compound 23 from this series was found to be the most potent, with an EC₅₀ value of 0.11 μM. nih.gov Additionally, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide derivatives were shown to effectively block the replication of RNA HCV. nih.gov

Furthermore, 1-methyl-3-(trifluoromethyl)-N-[4-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide derivatives have been identified as effective inhibitors against several measles virus (MV) genotypes. nih.gov The most efficient of these, compound 6 , exhibited an EC₅₀ of 0.012 ± 0.017 μM in viral titer reduction assays without showing cytotoxicity. nih.gov

| Compound | Target Virus | Activity (EC₅₀) | Reference |

| 3-(3-(benzyloxy)phenyl)isoxazole-5-carboxylic acid (9) | HIV | 3.6 μM | nih.gov |

| 3,4-dichloro derivative 24 | HIV | 0.047 μM | nih.gov |

| Compound 23 | HCV | 0.11 μM | nih.gov |

| Compound 6 | Measles Virus | 0.012 ± 0.017 μM | nih.gov |

Neuropharmacological Activity

Monoamine Oxidase (MAO-A, MAO-B) Inhibition

Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of neurotransmitters, and their inhibitors are used in the treatment of neurodegenerative diseases and depression. nih.gov Pyrazole derivatives have been investigated as potential MAO inhibitors.

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated as inhibitors of MAO-A and MAO-B. nih.govexcli.de Most of these compounds demonstrated selective MAO-B inhibitory activity in the nanomolar or low micromolar range. nih.govexcli.de Specifically, N-(((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)methanamine (3f ) was identified as a highly selective and potent MAO-B inhibitor. nih.govexcli.de Structure-activity relationship studies revealed that fluoro derivatives were more effective as MAO-B inhibitors compared to their chloro counterparts. nih.govexcli.de

| Compound | Target Enzyme | Activity (pIC₅₀) | Reference |

| 3f | MAO-B | 3.47 | nih.govexcli.de |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been shown to possess AChE inhibitory properties. nih.govexcli.de Several compounds in this series exhibited good AChE inhibitory activity, with N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine (3e ) being the most potent, with a pIC₅₀ value of 4.2. nih.govexcli.de The inhibitory potential of these molecules was found to be influenced by the substituent on the imine nitrogen, with a decrease in activity observed with increasing alkyl chain length. nih.gov

In a separate study, a series of 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives were synthesized and evaluated for their neuroprotective potential, which included an assessment of their AChE inhibitory activity. turkjps.org All the synthesized compounds exhibited weak AChE inhibitory activity. turkjps.org

| Compound | Target Enzyme | Activity (pIC₅₀) | Reference |

| 3e | AChE | 4.2 | nih.govexcli.de |

Antidepressant Effects in Preclinical Models

The potential antidepressant effects of pyrazole derivatives have been explored in preclinical studies. The forced swim test is a common behavioral model used to screen for potential antidepressant activity. nih.gov In one study, a series of 1,3,5-trisubstituted-2-pyrazoline derivatives were evaluated. nih.gov Two compounds, a pyrazoline-benzoxazole derivative (4a ) and a pyrazoline-benzimidazole derivative (4d ), exhibited significant antidepressant-like effects at doses of 100 and 200 mg/kg by decreasing immobility time and increasing swimming time in mice. nih.gov These effects were observed without any significant changes in spontaneous locomotor activity, suggesting a specific antidepressant-like profile. nih.gov

| Compound | Animal Model | Effect | Reference |

| 4a | Mouse (Forced Swim Test) | Decreased immobility, increased swimming time | nih.gov |

| 4d | Mouse (Forced Swim Test) | Decreased immobility, increased swimming time | nih.gov |

Anticonvulsant Properties

The therapeutic potential of pyrazole and triazole derivatives as anticonvulsant agents has been an area of active research. nih.govnih.gov A series of alkoxyaryltriazolones were synthesized and evaluated for their anticonvulsant activity in the maximal electroshock (MES) test in mice. nih.gov All the tested compounds showed some degree of anticonvulsant activity. nih.gov Notably, 4-(3-Benzyloxy-phenyl)-2,4-dihydro- nih.govexcli.denih.govtriazol-3-one (48) emerged as a particularly promising compound with an ED₅₀ value of 30.5 mg/kg and a protective index of 18.63. nih.gov

In another study, a series of trans-3-imidazolylflavanones and their flexible analogs, 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanones, were screened for anticonvulsant activity. researchgate.netscispace.com The 2-(azol-1-yl)ethanone derivatives 16 – 18 showed 50–100% protection against MES-induced seizures at a dose of 100 mg/kg. researchgate.netscispace.com Compound 16 was particularly active, demonstrating 75% protection at 30 mg/kg and full protection at 100 mg/kg. researchgate.netscispace.com

| Compound | Animal Model | Activity (ED₅₀ or % Protection) | Reference |

| 4-(3-Benzyloxy-phenyl)-2,4-dihydro- nih.govexcli.denih.govtriazol-3-one (48) | Mouse (MES test) | ED₅₀ = 30.5 mg/kg | nih.gov |

| 16 | Mouse (MES test) | 75% protection at 30 mg/kg; 100% protection at 100 mg/kg | researchgate.netscispace.com |

| 17, 18 | Mouse (MES test) | 50-100% protection at 100 mg/kg | researchgate.netscispace.com |

Neuroprotective Potential

The pathology of neurodegenerative diseases such as Parkinson's is often linked to neuroinflammation, characterized by the activation of astrocytes. Targeting this inflammatory response in astrocytes presents a novel therapeutic strategy. Certain 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides have been identified for their anti-inflammatory effects capable of mitigating 1-methyl-4-phenylpyridinium (MPP⁺)-induced neurotoxicity.

One such derivative, EI-16004, demonstrated a significant anti-inflammatory effect by substantially reducing MPP⁺-induced astrocyte activation. This suggests that compounds based on the this compound scaffold could serve as valuable agents in the development of treatments for neuroinflammatory conditions. nih.gov Additionally, other studies on related pyrazole derivatives have shown neuroprotective activity against neurotoxicity models by reducing levels of pro-apoptotic proteins. turkjps.org

Anti-inflammatory Activity

The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govnih.gov Derivatives of this compound have been synthesized and evaluated, showing potent anti-inflammatory effects in various preclinical models.

In a notable study, a series of N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were evaluated using the carrageenan-induced hind-paw edema model in rats. academicstrive.com Several compounds in this series demonstrated significant dose-dependent anti-inflammatory activity. Specifically, compounds 5s and 5u exhibited pronounced inhibition of inflammation, comparable to the standard drug ibuprofen. academicstrive.com The results from this study highlight the potential of this chemical class as a source of new anti-inflammatory drugs. academicstrive.com

| Compound | Inhibition of Paw Edema (%) at 3 hours | Inhibition of Paw Edema (%) at 4 hours |

| 5s | 80.87 | 76.56 |

| 5u | 80.63 | 78.09 |

| Ibuprofen (Standard) | 81.32 | 79.23 |

| Data sourced from in vivo anti-inflammatory studies. academicstrive.com |

Other research into pyrazole derivatives has consistently shown their anti-inflammatory potential, often linked to their ability to inhibit key enzymes in the inflammatory cascade. nih.govijpsjournal.comresearchgate.net

A primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net The development of selective COX-2 inhibitors is a key goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

The this compound scaffold has been successfully utilized to create selective COX-2 inhibitors. Molecular docking and in vitro studies of N-((3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)methyl)aniline derivatives revealed that the incorporation of a benzene sulfonamide moiety at the N¹ position of the pyrazole ring is crucial for selective COX-2 inhibitory activity. academicstrive.com This structural feature allows the molecule to bind effectively within the selective pocket of the COX-2 enzyme. academicstrive.com Dihydropyrazole derivatives containing sulfonamide groups have also been designed as highly potent and selective COX-2 inhibitors, with some exhibiting better activity than the reference drug Celecoxib.

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index |

| 4b | 0.35 | 137.3 |

| Celecoxib (Standard) | 0.41 | 145.8 |

| Data from in vitro COX inhibition assays. |

Antioxidant Activity (e.g., DPPH Radical Scavenging)

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the discovery of new antioxidants a significant research focus. Pyrazole derivatives have demonstrated notable antioxidant properties, often evaluated through their ability to scavenge free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov

A study on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives assessed their antioxidant potential using multiple assays, including DPPH radical scavenging. researchgate.net Compounds 4c and 4e from this series displayed potent antioxidant activity, surpassing that of the standard ascorbic acid. researchgate.net Similarly, another investigation into pyrazole and pyrimidine (B1678525) derivatives reported IC₅₀ values for DPPH scavenging ranging from 37.30 to 281.76 μg/ml. The antioxidant capacity of pyrazoles is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring.

| Compound Series | Assay | Finding |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | DPPH, NO, Hydroxyl Radical Scavenging | Compounds 4c and 4e showed potent activity. researchgate.net |

| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH Radical Scavenging | Potent radical scavenging activity was observed. |

| Pyrazole and Pyrimidine Derivatives | DPPH Radical Scavenging | Exhibited varying levels of activity with IC₅₀ values from 37.30 to 281.76 μg/ml. |

Antidiabetic Potential

Diabetes mellitus is a complex metabolic disorder, and there is a continuous search for new therapeutic agents. turkjps.org Pyrazole derivatives have emerged as a promising class of compounds with antidiabetic properties. turkjps.org

A novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides was designed and evaluated for its effects on glucose metabolism. nih.gov The most active compound from this series, analogue 26 , was found to increase glucose-stimulated insulin secretion (GSIS) by activating the upstream effector of pancreatic and duodenal homeobox 1 (PDX-1). nih.gov Furthermore, this compound enhanced glucose uptake in C2C12 myotube cells by suppressing Mitsugumin 53 (MG53), an E3 ligase involved in insulin receptor substrate 1 (IRS-1) ubiquitination. nih.gov Other pyrazole derivatives have been reported to act as hypoglycemic agents by functioning as agonists at PPARgamma or by inhibiting enzymes like α-glucosidase and α-amylase. turkjps.org

Antitubercular Activity

The rise of multidrug-resistant strains of Mycobacterium tuberculosis (MTB) necessitates the development of new antitubercular drugs. The pyrazole scaffold is present in numerous compounds with demonstrated activity against MTB.

Several synthesized pyrazole-containing derivatives have shown remarkable efficacy against MTB strains. For instance, certain compounds exhibited a 94.80% resistance against the straining MTB bacteria, with some being more reliable than the standard drug streptomycin. Another study identified the pyrazole derivative NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) as an inhibitor of intracellular MTB growth through the induction of autophagy. The development of hybrid molecules, such as pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids, has also yielded compounds with potent antitubercular activity, with some showing minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL.

| Compound Series | Target/Strain | Key Finding |

| Pyrazole sulphonyl derivatives | Mycobacterium tuberculosis | Showed 94.80% resistance against MTB. |

| NSC 18725 | Intracellular M. tuberculosis | Inhibits growth by inducing autophagy. |

| Pyrazolylpyrazoline-clubbed hybrids (9k, 9o ) | M. tuberculosis H37Rv | Potent activity with MIC of 12.5 μg/mL. |

Immunosuppressive Activity

The pyrazole core is also found in molecules with significant immunosuppressive properties. A series of novel (E)-1,3-diphenyl-1H-pyrazole derivatives featuring an O-benzyl oxime moiety were synthesized and evaluated for their immunosuppressive activities.

In this study, compound 4n emerged as the most potent derivative, with an IC₅₀ value of 1.18 μM against lymph node cells. Its mechanism of action was linked to the inhibition of PI3Kγ, with an IC₅₀ of 0.28 μM. Furthermore, compound 4n strongly inhibited the release of interleukin-6 (IL-6) in concanavalin A-stimulated mouse lymph node cells and suppressed the mRNA expression of IL-6. Another study on pyrazole carboxamides also reported strong immunosuppressant activity in mixed leukocyte response assays. nih.gov These findings underscore the potential of pyrazole derivatives as a basis for developing new immunosuppressive agents for treating autoimmune diseases and preventing transplant rejection. nih.gov

Other Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, FabH)

Beyond the primary biological activities discussed in previous sections, derivatives of this compound have been investigated for their inhibitory effects against other important enzyme targets, notably carbonic anhydrases and β-ketoacyl-acyl carrier protein synthase III (FabH).

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Several studies have explored pyrazole-containing compounds as inhibitors of various human carbonic anhydrase (hCA) isoforms.

One study investigated a series of benzenesulfonamides incorporating pyrazole-carboxamide moieties for their inhibition of four human isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov While not explicitly this compound derivatives, the findings on related substituted pyrazoles offer valuable structure-activity relationship (SAR) insights. For instance, certain compounds showed significant inhibitory activity, with Kᵢ values in the nanomolar range. nih.gov For the tumor-associated isoform hCA IX, three compounds exhibited stronger inhibition than the standard drug Acetazolamide (AAZ), with Kᵢ values as low as 6.1 nM and 8.5 nM. nih.gov The presence of a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to the pyrazole ring was found to be beneficial for hCA IX inhibitory activity. nih.gov

Another study on 1,3,5-trisubstituted-pyrazolines reported inhibitory activities against hCA I and hCA II. semanticscholar.org The compounds showed IC₅₀ values ranging from 402.9 to 554.8 nM against hCA I and 458.6 to 620.4 nM against hCA II. semanticscholar.org Further research into 5-aryl-1H-pyrazole-3-carboxylic acids demonstrated selective inhibition of the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II, with Kᵢ values in the low micromolar range (4–50 μM). nih.gov Specifically, derivatives with bulky substituents in the para-position of a phenyl ring showed enhanced inhibition of hCA XII, while those with alkyl groups in both ortho- and meta-positions were more effective against hCA IX. nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Pyrazole Derivatives

| Compound Class | Isoform | Inhibition (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| Pyrazole-carboxamide benzenesulfonamides | hCA IX | 6.1 nM - 568.8 nM (Kᵢ) | nih.gov |

| Pyrazole-carboxamide benzenesulfonamides | hCA XII | 61.3 nM - 432.8 nM (Kᵢ) | nih.gov |

| 1,3,5-Trisubstituted-pyrazolines | hCA I | 402.9 nM - 554.8 nM (IC₅₀) | semanticscholar.org |

| 1,3,5-Trisubstituted-pyrazolines | hCA II | 458.6 nM - 620.4 nM (IC₅₀) | semanticscholar.org |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA IX | 5 µM - 25 µM (Kᵢ) | nih.gov |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | hCA XII | 4 µM - 50 µM (Kᵢ) | nih.gov |

FabH Inhibition

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is crucial for the initiation of the type II fatty acid biosynthesis (FAS-II) pathway in bacteria. This pathway is essential for bacterial survival, making FabH an attractive target for the development of novel antibacterial agents. nih.govnih.gov

Research has led to the discovery of a series of pyrazole-benzimidazole amides as potent inhibitors of E. coli FabH. nih.gov These compounds demonstrated significant antibacterial activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria. One of the most potent compounds in this series exhibited minimum inhibitory concentrations (MICs) ranging from 0.49 to 0.98 µg/mL against the tested bacterial strains and an IC₅₀ of 1.22 µM against E. coli FabH. nih.gov The antibacterial action of these compounds was confirmed to be mediated through FabH inhibition, as they showed no activity against a FabH-deficient mutant strain. nih.gov

Table 2: Activity of a Lead Pyrazole-Benzimidazole Amide against E. coli FabH and Bacterial Strains

| Activity Type | Target | Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | E. coli FabH | 1.22 µM (IC₅₀) | nih.gov |

| Antibacterial Activity | E. coli | 0.49 - 0.98 µg/mL (MIC) | nih.gov |

| Antibacterial Activity | P. aeruginosa | 0.49 - 0.98 µg/mL (MIC) | nih.gov |

| Antibacterial Activity | B. subtilis | 0.49 - 0.98 µg/mL (MIC) | nih.gov |

| Antibacterial Activity | S. aureus | 0.49 - 0.98 µg/mL (MIC) | nih.gov |

Structure Activity Relationship Sar and Molecular Design

Impact of Substituents on Biological Activity Profiles

The biological profile of pyrazole-based compounds is significantly influenced by the nature and position of substituents on the pyrazole (B372694) ring and associated moieties. researchgate.net The balance between hydrophobic and hydrophilic groups, steric effects, and electronic properties of these substituents can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, affecting its binding affinity to biological targets. researchgate.net

Role of the Benzyloxy Group in Modulating Efficacy and Selectivity

The benzyloxy group is a key pharmacophore in various biologically active molecules. nih.gov In the context of pyrazole derivatives, this group plays a crucial role in interacting with molecular targets and can significantly influence efficacy and selectivity. For instance, in the design of monoamine oxidase B (MAO-B) inhibitors, the benzyloxy pharmacophore is a unique architectural feature. nih.gov

The position of the benzyloxy group on an associated phenyl ring can dramatically alter inhibitory potential. Studies on chalcone (B49325) analogues incorporating this feature revealed that a para-substituted benzyloxy group resulted in potent and selective hMAO-B inhibition. nih.gov Conversely, shifting the benzyloxy group to the ortho position led to a significant decrease in inhibitory activity, highlighting the spatial importance of this moiety for optimal interaction with the enzyme's active site. nih.gov Furthermore, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been identified as potential antiproliferative agents, indicating the benzyloxy group's contribution to anticancer activity. nih.gov

Influence of Substituents at N1, C3, C4, and C5 Positions of the Pyrazole Ring

Substitutions at the various positions of the pyrazole core are critical for fine-tuning the biological activity of its derivatives. researchgate.net

N1 Position: The nitrogen at position 1 is often substituted with alkyl or aryl groups. researchgate.net N1-substituted pyrazoles generally exhibit greater stability and different biological profiles compared to their unsubstituted counterparts. researchgate.net For example, 1-N-arylpyrazole derivatives are known to exhibit sedative and analgesic activities. orientjchem.org

C4 Position: The C4 position is often modified with electron-donating or electron-withdrawing groups, which can modulate the electronic characteristics of the pyrazole ring. researchgate.net The introduction of arylchalcogenyl groups (containing selenium or sulfur) at the C4 position of 1H-pyrazole analogs resulted in compounds with a higher nociceptive threshold in pain models compared to the unsubstituted analog. nih.gov

Effects of Diverse Functional Groups (e.g., Carboxamide, Phenyl, Trifluoromethyl)

The introduction of specific functional groups onto the pyrazole scaffold has led to the development of compounds with potent and selective activities.

Carboxamide: Pyrazole-carboxamide derivatives have shown significant potential as enzyme inhibitors. nih.gov A notable example includes a derivative with a carboxamide group at C4 of a 1,3-diphenyl-1H-pyrazole core, which showed potent antiproliferative activity by inhibiting mitogen-activated protein kinase (MEK). nih.gov

Phenyl: As mentioned, phenyl groups at the C3 and C5 positions are important for activity against targets like meprin α. nih.gov The substitution pattern on these phenyl rings further refines the activity.

Trifluoromethyl (CF3): The trifluoromethyl group, a strong electron-withdrawing group, can significantly enhance biological activity. In a series of pyrazole derivatives tested for anticancer activity, a compound bearing a trifluoromethyl group at the para position of a phenyl ring attached to the pyrazole core showed the most potent activity against EGFR tyrosine kinase. mdpi.com

The following table summarizes the impact of selected functional groups on the biological activity of pyrazole derivatives.

| Functional Group | Position of Substitution | Associated Biological Activity | Reference |

| Trifluoromethyl | para-position of a C3-phenyl ring | Potent anticancer (EGFR kinase inhibition) | mdpi.com |

| Carboxamide | C4 position | Antiproliferative (MEK inhibition) | nih.gov |

| Phenyl | C3 and C5 positions | Meprin α inhibition | nih.gov |

| Methoxy | On associated phenyl ring | Anti-inflammatory (COX-2 interaction) | nih.gov |

| Chlorine/Nitro | On associated triazole moiety | Anti-inflammatory | mdpi.com |

Pharmacophore Modeling and Elucidation

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. dovepress.com This approach is widely used in drug discovery to design novel ligands and for virtual screening of compound libraries. dovepress.com

For pyrazole-based compounds, pharmacophore models have been developed to understand their interaction with various targets. These models often highlight the pyrazole nucleus as a key hydrophobic feature. grafiati.com Ligand-based pharmacophore modeling for a class of PLK-1 inhibitors identified a five-point model that included two hydrophobic features, one aromatic ring, one hydrogen-bond donor, and one positively-charged feature as crucial for activity. researchgate.net The concept of the "benzyloxy pharmacophore" further underscores the importance of this specific moiety in the design of selective MAO-B inhibitors. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools that predict how a ligand (such as a 3-(benzyloxy)-1H-pyrazole derivative) binds to the active site of a macromolecular target, typically a protein or enzyme. ijpbs.com These methods provide insights into the binding conformation, affinity, and specific molecular interactions like hydrogen bonds and hydrophobic contacts. nih.gov

Prediction of Binding Modes and Interaction with Molecular Targets (e.g., Enzymes, Receptors)

Molecular docking studies have been extensively applied to pyrazole derivatives to elucidate their mechanism of action and guide the design of more potent inhibitors. These studies have successfully predicted the binding modes of pyrazole compounds with a range of important biological targets. nih.govnih.gov

For instance, docking studies of pyrazole derivatives with receptor tyrosine kinases and protein kinases, such as VEGFR-2, Aurora A, and CDK2, have revealed that these compounds can fit deeply within the binding pocket and form key hydrogen bonds. nih.govresearchgate.net One study found that a specific 1,3,4-thiadiazole-substituted pyrazole derivative showed a minimum binding energy of -10.35 kJ/mol with the CDK2 protein target. nih.gov

In another study focusing on carbonic anhydrase (CA) inhibitors, molecular docking and dynamics simulations were performed on novel pyrazole-carboxamides bearing a sulfonamide moiety. nih.gov The simulations showed that the most active compounds formed stable interactions within the active sites of hCA I and hCA II isoenzymes, often superior to the reference drug acetazolamide. nih.gov Similarly, docking of a 1,3-diphenyl-1H-pyrazole derivative into the ATP-binding pocket of MEK showed significant hydrophobic interactions with key amino acid residues, explaining its inhibitory activity. nih.gov

The table below presents a summary of molecular docking studies performed on various pyrazole derivatives, highlighting their targets and predicted binding energies.

| Pyrazole Derivative Class | Molecular Target | Predicted Binding Energy (kJ/mol) | Key Interactions Predicted | Reference |

| 1,3,4-thiadiazole-pyrazoles | VEGFR-2 | -10.09 | Deep binding in pocket, hydrogen bonds | nih.gov |

| 1,3,4-thiadiazole-pyrazoles | Aurora A | -8.57 | Deep binding in pocket, hydrogen bonds | nih.gov |

| 1,3,4-thiadiazole-pyrazoles | CDK2 | -10.35 | Deep binding in pocket, hydrogen bonds | nih.gov |